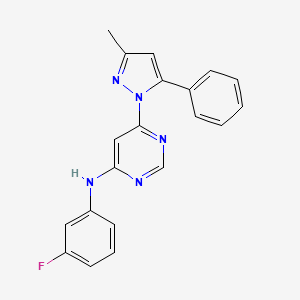
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPP belongs to the class of pyrazolopyrimidine compounds and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine's mechanism of action is not fully understood, but it has been shown to interact with various molecular targets in cells. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and EGFR. This compound has also been shown to modulate the activity of neurotransmitters in the brain, including dopamine and serotonin. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One area of focus is the development of this compound-based therapies for cancer and inflammation. Further research is also needed to understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, this compound's potential as a neuroprotective agent for the treatment of neurodegenerative disorders warrants further investigation. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Synthesemethoden
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized using a multi-step process starting from 3-fluoroaniline, 3-methyl-5-phenylpyrazole, and 2-chloro-4,6-dimethoxypyrimidine. The synthesis involves the formation of various intermediates, including the formation of a pyrazolopyrimidine ring system and the introduction of a fluorine atom to the phenyl ring. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been studied for its potential as a therapeutic agent in various scientific research areas. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5/c1-14-10-18(15-6-3-2-4-7-15)26(25-14)20-12-19(22-13-23-20)24-17-9-5-8-16(21)11-17/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWHHLOUOBMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

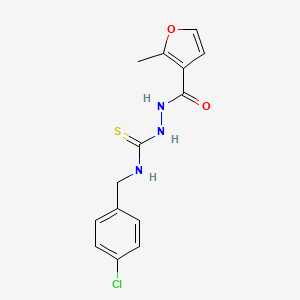

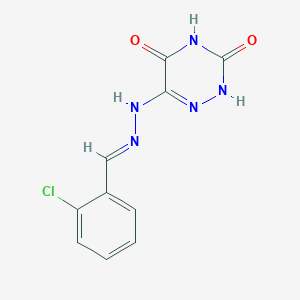
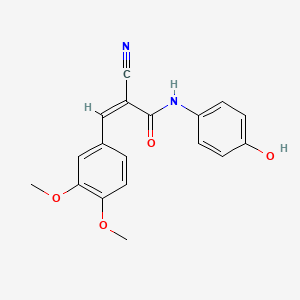
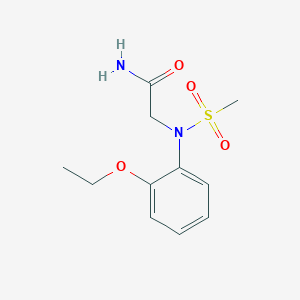
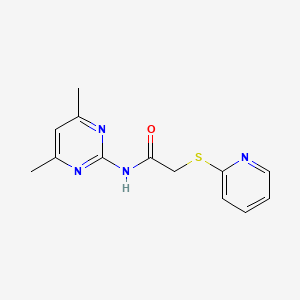
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
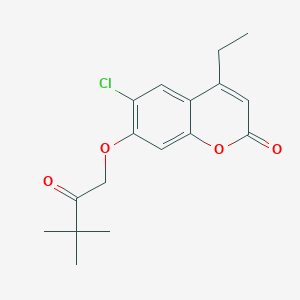
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)
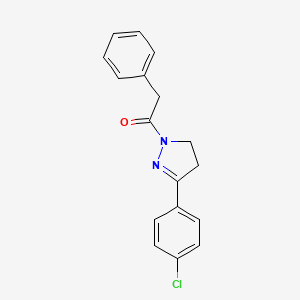
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)

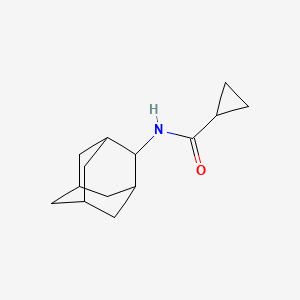
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)